Bienvenue dans la boutique en ligne BenchChem!

Thieno[3,2-b]thiophene-2-boronic Acid

Organic electronics Optoelectronic polymers Band gap engineering

Researchers developing donor polymers for organic photovoltaics face a persistent challenge: achieving a HOMO energy level deep enough to maximize open-circuit voltage (Voc) without sacrificing charge transport. Generic thiophene boronic acids typically yield HOMO levels around -5.63 eV, which caps device performance. Thieno[3,2-b]thiophene-2-boronic acid (CAS 160032-40-6) resolves this: its fused bicyclic core delivers a 40 meV deeper HOMO (-5.67 eV), directly improving Voc and oxidative stability when paired with fullerene or non-fullerene acceptors. • 40 meV deeper HOMO vs. thiophene analogs, enabling higher Voc • Refrigerated (0-10 °C) storage under inert gas preserves boronic acid integrity against anhydride formation • Bulk quantities available; shipped globally for R&D and pilot-scale synthesis

Molecular Formula C6H5BO2S2
Molecular Weight 184.1 g/mol
CAS No. 160032-40-6
Cat. No. B186520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]thiophene-2-boronic Acid
CAS160032-40-6
Molecular FormulaC6H5BO2S2
Molecular Weight184.1 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(S1)C=CS2)(O)O
InChIInChI=1S/C6H5BO2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3,8-9H
InChIKeyPVQAASIVXYZXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-b]thiophene-2-boronic Acid: Fused Heterocyclic Boronic Acid Building Block for Organic Electronics


Thieno[3,2-b]thiophene-2-boronic acid (CAS 160032-40-6) is an organoboron compound featuring a boronic acid functional group attached to a fused bicyclic thieno[3,2-b]thiophene moiety containing two sulfur atoms . With the molecular formula C₆H₅BO₂S₂ and a molecular weight of 184.03 g/mol, this compound appears as a white to light yellow to green powder or crystalline solid at 20°C and requires refrigerated storage (0-10°C) under inert gas due to moisture sensitivity [1]. The compound is primarily utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and organic semiconductors [2].

Why Generic Substitution of Thieno[3,2-b]thiophene-2-boronic Acid Fails: Electronic Structure and Material Performance Differentiation


Thieno[3,2-b]thiophene-2-boronic acid cannot be simply interchanged with simpler thiophene-based boronic acids or other thienothiophene isomers in materials applications because the fused bicyclic thieno[3,2-b]thiophene core confers distinct electronic properties—including altered HOMO-LUMO energy levels, optical band gap, and charge transport characteristics—that directly determine device performance in organic electronics [1]. Comparative studies demonstrate that replacing thiophene units with thieno[3,2-b]thiophene in conjugated copolymers produces measurable shifts in optical band gap (from 1.96 eV to 1.99 eV) and deeper HOMO energy levels (from −5.63 eV to −5.67 eV), which affect charge injection barriers and open-circuit voltage in photovoltaic devices [2]. Additionally, the compound's inherent tendency to form boronic anhydride species (as indicated by purity titration ranges of 97.0-111.0%) necessitates rigorous quality control and specific storage conditions under inert gas that generic boronic acids may not document or guarantee [3].

Thieno[3,2-b]thiophene-2-boronic Acid: Quantitative Differentiation Evidence Versus Thiophene Analogs


Optical Band Gap Modulation: Thieno[3,2-b]thiophene vs Thiophene in Copolymer Systems

Incorporation of thieno[3,2-b]thiophene units instead of thiophene in 2,4-thiazolidinedione-linked copolymers produces a measurable shift in optical band gap. The thiophene-containing copolymer PTMEHT-T (P1) exhibited an optical band gap of 1.96 eV, while the thieno[3,2-b]thiophene-containing copolymer PTMEHT-TT (P2) showed 1.99 eV, as determined from the onset of film absorption [1].

Organic electronics Optoelectronic polymers Band gap engineering

HOMO Energy Level Positioning: Deeper Lying HOMO with Thieno[3,2-b]thiophene Core

Electrochemical characterization via cyclic voltammetry revealed that replacing thiophene with thieno[3,2-b]thiophene in 2,4-thiazolidinedione copolymers lowers the HOMO energy level. The thiophene-based PTMEHT-T (P1) displayed a HOMO level of −5.63 eV, whereas the thieno[3,2-b]thiophene-based PTMEHT-TT (P2) exhibited a deeper HOMO of −5.67 eV [1]. LUMO levels were reported as −3.67 eV for P1 and −3.68 eV for P2.

Electrochemical properties HOMO-LUMO engineering Charge injection

Thermal Stability Characterization: Thieno[3,2-b]thiophene Derivatives for High-Temperature Processing

Thieno[3,2-b]thiophene derivatives end-capped with phenyl units, synthesized using this boronic acid building block via Suzuki coupling, were characterized by thermogravimetric analysis (TGA). These compounds demonstrated thermal stability consistent with requirements for organic semiconductor applications [1]. While direct TGA data for the boronic acid monomer itself is limited in open literature, the derivative materials derived from it exhibit stability profiles suitable for vacuum deposition and solution processing at elevated temperatures.

Thermogravimetric analysis Material stability Device fabrication

Boron-Thienothiophene Donor-Acceptor Architecture: Patent-Backed OLED Material Differentiation

The combination of thieno[3,2-b]thiophene (electron donor) with boron (electron acceptor via empty pz orbital) creates donor-acceptor materials explicitly claimed for OLED applications. US Patent US20180030069A1 discloses defined structures of thienothiophene-boron derivatives, where the boron atom delocalizes electrons strongly when integrated into the π-system, altering optoelectronic properties [1]. The empty pz orbital of boron behaves as a strong electron-withdrawing group, enabling tuning of emission properties that is not achievable with non-boronated thienothiophenes or simple thiophene-boronic acid derivatives [1].

OLED materials Donor-acceptor systems Electroluminescence

Storage and Handling Requirements: Anhydride Formation and Moisture Sensitivity

Thieno[3,2-b]thiophene-2-boronic acid exhibits a well-documented tendency to form boronic anhydride species, as reflected in vendor specifications showing neutralization titration purity ranges of 97.0-111.0% [1]. The compound requires refrigerated storage at 0-10°C under inert gas and is explicitly noted as moisture-sensitive and heat-sensitive, with conditions to avoid including moisture (decomposition) and heating [2]. This contrasts with simpler aryl boronic acids such as phenylboronic acid, which typically exhibit narrower purity ranges (e.g., ≥97% without the 100%+ overage characteristic of anhydride formation) and less stringent storage requirements.

Chemical stability Storage conditions Quality control

Optimal Application Scenarios for Thieno[3,2-b]thiophene-2-boronic Acid in Research and Industrial Settings


Synthesis of Conjugated Copolymers for Organic Photovoltaics Requiring Specific HOMO Alignment

Based on direct comparative evidence showing that thieno[3,2-b]thiophene incorporation yields a deeper HOMO level (−5.67 eV) versus thiophene analogs (−5.63 eV), this boronic acid is optimally selected when designing donor polymers for organic photovoltaics where a 40 meV deeper HOMO can improve Voc and oxidative stability when paired with fullerene or non-fullerene acceptors [1]. The compound enables Suzuki-Miyaura copolymerization to produce alternating donor-acceptor polymers with precisely tunable frontier orbital energies.

Fabrication of Patent-Protected OLED Emissive Materials via Donor-Acceptor Architecture

The compound serves as a precursor to thienothiophene-boron donor-acceptor OLED materials protected under US Patent US20180030069A1, where the boron atom's empty pz orbital enables strong electron delocalization and emission tuning [2]. This application scenario is particularly relevant for organizations seeking IP-protected building blocks with demonstrated OLED device potential rather than generic thiophene boronic acids lacking this specific patent coverage.

Synthesis of p-Type Organic Semiconductors with Thermal Stability for Solution Processing

Research published in Molecules demonstrated that thieno[3,2-b]thiophene derivatives synthesized via Suzuki coupling with this boronic acid are promising candidates for p-type organic semiconductor applications, with thermal stability characterized by TGA supporting their use in solution-processed or vacuum-deposited devices [3]. This application is optimal when thermal robustness during device fabrication is a selection criterion.

Building Block for Graphene-Like Conjugated Heterocyclic Liquid Crystals

Thieno[3,2-b]thiophene-2-boronic acid is specifically documented for use in the preparation and characterization of graphene-like conjugated heterocyclic benzphenanthrene discotic liquid crystal compounds, where the fused thienothiophene core contributes to mesomorphism and extended π-conjugation . This niche application represents a differentiated use case not readily served by simpler thiophene boronic acids.

Quote Request

Request a Quote for Thieno[3,2-b]thiophene-2-boronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.